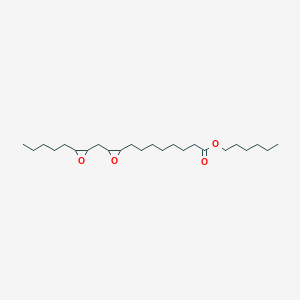
1-(3,4-Dichlorophenyl)-2-thiourea
概要
説明
“1-(3,4-Dichlorophenyl)-2-thiourea” is likely a chemical compound that contains a thiourea group. Thiourea is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving “1-(3,4-Dichlorophenyl)-2-thiourea” would depend on its exact structure and the conditions under which it is used. For example, a related compound, 1-(3,4-dichlorophenyl)piperazine, has been identified as a potent catalyst in the Mitsunobu reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,4-Dichlorophenyl)-2-thiourea” would depend on its exact structure. For example, a related compound, 1-(3,4-dichlorophenyl)piperazine, has a density of 1.3±0.1 g/cm3, a boiling point of 333.8±32.0 °C at 760 mmHg, and a molar refractivity of 56.2±0.3 cm3 .科学的研究の応用
Agrochemical Applications
1-(3,4-Dichlorophenyl)-2-thiourea: is utilized as a pre-emergent agrochemical . This compound plays a significant role in controlling the growth of weeds by inhibiting their germination before they emerge from the soil. Its mechanism of action involves interfering with photosynthesis at the electron transport chain, making it an effective herbicide .
Organic Synthesis
This compound serves as an important raw material and intermediate in organic synthesis. It is involved in the construction of various complex molecules, particularly in the synthesis of heterocyclic compounds which are prevalent in many pharmaceuticals .
Pharmaceutical Industry
In the pharmaceutical sector, 1-(3,4-Dichlorophenyl)-2-thiourea derivatives exhibit a range of biological activities. They are explored for their potential as antibacterial , antioxidant , anticancer , anti-inflammatory , anti-Alzheimer , antituberculosis , and antimalarial agents. These properties make them valuable in drug discovery and development processes .
Enzyme Inhibition Studies
Research has shown that derivatives of 1-(3,4-Dichlorophenyl)-2-thiourea can inhibit enzymes like α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These properties are being studied for their potential use in treating diseases like diabetes and Alzheimer’s .
作用機序
Target of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q B plastoquinone binding site of photosystem II , which might suggest a similar target for 1-(3,4-Dichlorophenyl)-2-thiourea.
Mode of Action
For instance, DCMU inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone .
Biochemical Pathways
Based on the action of similar compounds, it can be hypothesized that this compound might affect the photosynthetic electron transport chain in photosynthesis . This would disrupt the plant’s ability to convert light energy into chemical energy .
Result of Action
If we consider the effects of similar compounds like dcmu, it can be inferred that 1-(3,4-dichlorophenyl)-2-thiourea might reduce the ability of the plant to convert light energy into chemical energy .
Safety and Hazards
The safety and hazards associated with “1-(3,4-Dichlorophenyl)-2-thiourea” would depend on its exact structure and how it’s used. For example, a related compound, 3,4-dichlorophenyl isocyanate, is classified as acutely toxic if swallowed or inhaled, and it may cause serious eye damage and respiratory irritation .
特性
IUPAC Name |
(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCITSJXCSXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172846 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dichlorophenyl)-2-thiourea | |
CAS RN |
19250-09-0 | |
| Record name | N-(3,4-Dichlorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19250-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dichlorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(3,4-dichlorophenyl)-2-thiourea (DCPTU) interact with the human red blood cell urea transporter?
A: The research paper suggests that DCPTU acts as a competitive inhibitor of urea transport in human red blood cells. While the exact binding site is not elucidated, the study demonstrates that high concentrations of DCPTU can partially prevent the binding of a photoaffinity label, [3H]MeACPTU, to the 40-kDa and 60-kDa protein bands believed to be components of the urea transporter []. This suggests that DCPTU competes for binding with the photolabel, likely at or near the urea binding site of the transporter.
Q2: Does the study provide any information about the structure-activity relationship (SAR) of urea analogs like DCPTU and their interaction with the urea transporter?
A: While the study doesn't delve deep into SAR, it does provide some initial observations. The fact that both thiourea and DCPTU, which share structural similarities with urea, can partially protect the transporter from photolabeling suggests that the transporter recognizes specific structural motifs []. Further research using a range of structurally diverse urea analogs would be needed to establish a detailed SAR and understand the key structural features required for binding and inhibition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















